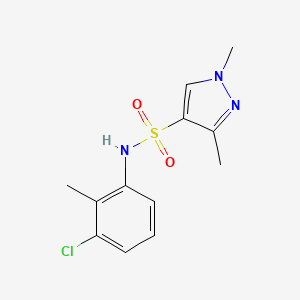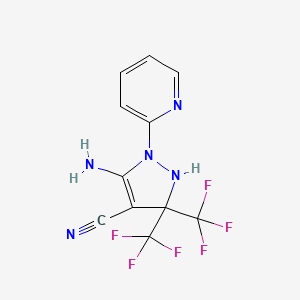
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as 'CMPD101,' is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMPD101 is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
作用機序
CMPD101 is a potent inhibitor of Aurora kinases, which are serine/threonine kinases involved in cell division. By inhibiting the activity of Aurora kinases, CMPD101 can induce cell cycle arrest and apoptosis in cancer cells. In addition, CMPD101 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the activation of the NF-kB pathway. Furthermore, CMPD101 has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, by activating the autophagy pathway.
Biochemical and Physiological Effects
CMPD101 has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, CMPD101 induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, CMPD101 reduces the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In neuronal cells, CMPD101 reduces the accumulation of toxic proteins, leading to the prevention of neurodegeneration.
実験室実験の利点と制限
CMPD101 has several advantages for lab experiments, including its high potency and selectivity for Aurora kinases, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of CMPD101 is its poor solubility, which can limit its use in certain experiments. In addition, CMPD101 has a short half-life, which can make it difficult to maintain effective concentrations over extended periods.
将来の方向性
Future research on CMPD101 could focus on several areas, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, further studies could explore the mechanism of action of CMPD101 in more detail, including its interactions with other cellular pathways and its effects on gene expression. Finally, clinical trials could be conducted to evaluate the safety and efficacy of CMPD101 in humans, with the goal of developing new therapies for cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, CMPD101 is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been achieved using various methods, and its mechanism of action has been studied extensively. CMPD101 has several advantages for lab experiments, including its high potency and selectivity for Aurora kinases, but also has limitations such as poor solubility and short half-life. Future research on CMPD101 could focus on the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties.
合成法
The synthesis of CMPD101 has been achieved using various methods, including an iterative approach and a one-pot reaction. The iterative approach involves the synthesis of a pyrazole scaffold, which is then functionalized with a sulfonamide group. The one-pot reaction involves the condensation of 3-chloro-2-methylbenzaldehyde with 4-hydrazinobenzenesulfonamide, followed by cyclization to yield CMPD101. Both methods have been successful in producing CMPD101 in good yields.
科学的研究の応用
CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells by targeting the Aurora kinases, which are involved in cell division. Inflammation research has demonstrated that CMPD101 can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurodegenerative disorder research, CMPD101 has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, which are associated with Alzheimer's disease.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-8-10(13)5-4-6-11(8)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZERYUMJPCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6055541.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6055542.png)
![5-(2-hydroxy-5-nitrophenyl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6055551.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6055557.png)
![N-({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6055562.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055569.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6055609.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)